molecular formula C13H19BrO2S B12924106 5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde

5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde

Cat. No.: B12924106
M. Wt: 319.26 g/mol
InChI Key: XWSIKDUJHIUMBP-UHFFFAOYSA-N
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Description

5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a bromine atom at the 5-position, an ethylhexyl group at the 3-position, and an aldehyde group at the 2-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde using bromine or a brominating agent under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde depends on its application. In organic electronics, the compound acts as a semiconductor by facilitating the movement of charge carriers through its conjugated system. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets involved can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and applications. The presence of the ethylhexyl group provides steric hindrance, which can affect the compound’s interactions with other molecules and its solubility in various solvents .

Properties

Molecular Formula

C13H19BrO2S

Molecular Weight

319.26 g/mol

IUPAC Name

5-bromo-3-(2-ethylhexoxy)thiophene-2-carbaldehyde

InChI

InChI=1S/C13H19BrO2S/c1-3-5-6-10(4-2)9-16-11-7-13(14)17-12(11)8-15/h7-8,10H,3-6,9H2,1-2H3

InChI Key

XWSIKDUJHIUMBP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=C(SC(=C1)Br)C=O

Origin of Product

United States

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